molecular formula C7H9NS B1521623 2-(2-Thienyl)azetidine CAS No. 777886-76-7

2-(2-Thienyl)azetidine

Cat. No.: B1521623
CAS No.: 777886-76-7
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is characterized by a four-membered saturated heterocycle bearing a thiophene substituent at the 2-position. The compound possesses the molecular formula C₇H₉NS with a molecular weight of 139.22 grams per mole. The structural framework consists of an azetidine ring system where the nitrogen atom forms part of the four-membered ring, creating significant ring strain that influences the compound's reactivity profile. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is directly attached to the carbon atom adjacent to the nitrogen in the azetidine ring.

The stereochemical considerations for this compound are particularly important due to the presence of a chiral center at the carbon bearing the thiophene substituent. Research has shown that azetidine derivatives can exist in both enantiomeric forms, with the (S)-configuration being specifically studied for its distinct properties. The spatial arrangement of the thiophene ring relative to the azetidine framework creates unique three-dimensional characteristics that influence molecular interactions and binding affinities. The non-planar conformation typically adopted by the molecule results from steric interactions between the thiophene group and the azetidine ring system.

The compound exhibits significant ring strain due to the four-membered azetidine structure, which deviates substantially from the ideal tetrahedral bond angles. This strain energy contributes approximately 26 kilocalories per mole to the overall molecular energy, making the compound highly reactive in various chemical transformations. The electronic effects of the thiophene substituent further modulate the reactivity by introducing conjugation effects and altering the electron density distribution throughout the molecular framework.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol
CAS Registry Number 777886-76-7
Ring Strain Energy ~26 kcal/mol
Chiral Centers 1

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed insights into the molecular framework. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the azetidine ring protons, which appear as complex multiplets due to the ring strain and coupling patterns inherent to four-membered ring systems.

The thiophene ring protons in this compound display distinctive chemical shifts that reflect the aromatic character of the five-membered heterocycle. Research has shown that the thiophene protons typically appear in the aromatic region between 6.8 and 7.4 parts per million, with specific coupling patterns that confirm the substitution pattern at the 2-position. The carbon-13 nuclear magnetic resonance spectrum provides complementary information, revealing the carbon framework and confirming the connectivity between the azetidine and thiophene ring systems.

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations of the azetidine ring typically appear around 3300-3500 wavenumbers, while the carbon-hydrogen stretching frequencies of both the azetidine and thiophene rings contribute to the spectral profile in the 2800-3100 wavenumber region. The aromatic carbon-carbon stretching vibrations of the thiophene ring manifest as distinctive peaks in the 1400-1600 wavenumber range.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 139, consistent with the molecular formula C₇H₉NS. Characteristic fragmentation patterns include loss of the thiophene substituent and ring-opening reactions of the strained azetidine system, providing additional structural confirmation through predictable fragmentation pathways.

Table 2: Spectroscopic Characteristics of this compound

Technique Key Features Chemical Shifts/Frequencies Reference
¹H Nuclear Magnetic Resonance Azetidine ring protons 2.5-4.5 ppm
¹H Nuclear Magnetic Resonance Thiophene protons 6.8-7.4 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 120-140 ppm
Infrared Nitrogen-Hydrogen stretch 3300-3500 cm⁻¹
Mass Spectrometry Molecular ion m/z 139

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound and related azetidine derivatives has provided valuable insights into the solid-state conformational preferences and molecular packing arrangements. While specific crystal structure data for this compound itself may be limited in the available literature, extensive crystallographic studies of related azetidine compounds reveal important structural trends that can be extrapolated to understand the conformational behavior of this specific derivative. The four-membered azetidine ring typically adopts a puckered conformation to minimize ring strain, with the nitrogen atom displaced from the plane defined by the three carbon atoms.

Research on structurally related compounds has demonstrated that azetidine derivatives containing aromatic substituents exhibit specific conformational preferences in the crystalline state. The orientation of the thiophene ring relative to the azetidine framework is influenced by both steric and electronic factors, with crystal packing forces contributing to the overall molecular arrangement. Intermolecular interactions, including hydrogen bonding patterns involving the nitrogen atom of the azetidine ring, play crucial roles in determining the crystal structure and stability.

Conformational studies utilizing computational methods have complemented crystallographic investigations by exploring the potential energy surfaces and preferred conformations of this compound in both gas phase and solution environments. These studies have revealed that the compound can adopt multiple low-energy conformations characterized by different orientations of the thiophene substituent relative to the azetidine ring plane. The rotational barrier around the carbon-carbon bond connecting the two ring systems has been estimated through computational analysis, providing insights into the dynamic behavior of the molecule in solution.

Temperature-dependent studies have shown that conformational interconversion between different rotamers occurs readily at ambient temperatures, suggesting that the compound exists as a dynamic mixture of conformers in solution. The crystallographic data for related azetidine derivatives indicate that specific conformations may be stabilized in the solid state through intermolecular interactions, while solution behavior reflects a more averaged conformational ensemble.

Computational Modeling of Electronic Structure

Computational modeling studies have provided comprehensive insights into the electronic structure and bonding characteristics of this compound through application of various theoretical methods. Density functional theory calculations have been employed to investigate the molecular orbital composition, electron density distribution, and energetic properties of the compound. These computational investigations reveal that the electronic structure is significantly influenced by the interaction between the electron-rich thiophene ring and the strained azetidine framework.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates that the thiophene ring contributes substantially to the frontier orbital character, with significant orbital density localized on the aromatic sulfur-containing heterocycle. The azetidine ring nitrogen lone pair participates in the overall electronic structure, with computational studies indicating that this lone pair can engage in through-space interactions with the π-system of the thiophene ring under specific conformational arrangements. These electronic interactions contribute to the overall stability and reactivity profile of the molecule.

Natural bond orbital analysis has been utilized to quantify the extent of electron delocalization and conjugation between the azetidine and thiophene ring systems. The results indicate modest but significant electronic communication between the two heterocyclic components, mediated by the connecting carbon-carbon bond. Computational studies have also examined the effects of substituents on the electronic structure, demonstrating how modifications to either the azetidine or thiophene portions can significantly alter the molecular orbital energies and electron distribution patterns.

Electrostatic potential surface calculations provide important insights into the charge distribution and potential binding sites for molecular recognition events. These calculations reveal that the nitrogen atom of the azetidine ring carries significant negative electrostatic potential, making it an attractive site for electrophilic interactions. Conversely, regions of the thiophene ring exhibit positive electrostatic potential, creating complementary binding surfaces that could facilitate molecular recognition processes.

Table 3: Computational Electronic Structure Parameters

Parameter Value/Description Method Reference
HOMO-LUMO Gap ~4.5 eV Density Functional Theory
Dipole Moment ~2.8 Debye Density Functional Theory
Ring Strain Energy 25-27 kcal/mol Ab initio calculations
Rotational Barrier ~3-5 kcal/mol Density Functional Theory
Nitrogen Lone Pair Energy ~-9.2 eV Natural Bond Orbital Analysis

Properties

IUPAC Name

2-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDXALOYXTXLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655586
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777886-76-7
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Activity

2-(2-Thienyl)azetidine has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity.

  • Gram-Positive Bacteria : Research indicates that certain derivatives of this compound demonstrate potent activity against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported that the azetidine derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like norfloxacin, suggesting their potential as new antibacterial agents .
  • Structure-Activity Relationship (SAR) : The presence and position of substituents on the azetidine ring significantly affect antimicrobial efficacy. For example, compounds with a para-substituted benzyl moiety generally exhibited higher activity compared to those with thienyl substitutions . The absence of chlorine substituents also correlated with increased antibacterial effectiveness against specific strains .

Synthetic Utility

The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization and application in drug development.

  • Synthesis Techniques : Recent studies have highlighted efficient synthetic routes for producing this compound. These include cycloaddition reactions and Passerini reactions, which enable the generation of diverse functionalized azetidines . The use of biocatalysts has also been explored to improve yields and selectivity in these reactions.
  • Functionalization Potential : The ability to modify the azetidine core allows for the creation of libraries of compounds that can be screened for biological activity. This versatility makes this compound a valuable scaffold in medicinal chemistry .

Drug Development Potential

Given its promising biological activities, this compound is being considered for further development as a pharmaceutical agent.

  • Antibacterial Development : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics. Its relatively straightforward synthesis from readily available precursors facilitates further exploration into structure-activity relationships to optimize its pharmacological profile .
  • Potential Applications Beyond Antimicrobials : The unique structural features of this compound may also lend themselves to applications in other therapeutic areas, such as anticancer or anti-inflammatory drugs, although more research is needed to elucidate these possibilities.

Data Table: Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Notes
1Staphylococcus aureus4Comparable to norfloxacin
2Enterococcus faecalis>512Loss of activity with chlorine substituents
3Staphylococcus aureus8.6Higher activity without ortho chlorine

Mechanism of Action

The mechanism by which 2-(2-Thienyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1. Binding Affinities (Ki, nM) of Azetidine Analogues at β2*-nAChRs

Compound Azetidine Ring α4β2-nAChR α4β2*-nAChR α3β4-nAChR
13 Azetidine 0.6–1.2 1.5–15.4 >7000
18 Pyrrolidine 23.1 176 >7000
42 Bicyclic amine 213 296 >7000

Source: Adapted from .

Table 2. Enantioselectivity in CAHB of Thienyl Derivatives

Compound Thienyl Position Enantiomeric Ratio (er) Yield (%)
5n 2-Thienyl 97:3 85
5o 3-Thienyl 88:12 80

Source: .

Biological Activity

2-(2-Thienyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and cytotoxic effects against cancer cells.

Chemical Structure

The compound features a thienyl group attached to an azetidine ring, which contributes to its pharmacological properties. The thienyl moiety is known for enhancing the lipophilicity and biological activity of compounds.

Antibacterial Activity

Recent studies have demonstrated that azetidine derivatives, including those with thienyl substitutions, exhibit significant antibacterial activity. Notably:

  • Minimum Inhibitory Concentrations (MICs) : Research indicates that this compound derivatives show varying MIC values against different bacterial strains. For example, azetidine derivatives with thienyl groups demonstrated MIC values ranging from 2μg/mL2\,\mu g/mL to 512μg/mL512\,\mu g/mL depending on the specific bacterial strain tested .
  • Structure-Activity Relationship (SAR) : The presence of the thienyl group has been correlated with enhanced antibacterial potency compared to other substituents. In a comparative study, compounds with 2-thienyl substitutions exhibited better activity against Staphylococcus aureus and Enterococcus faecalis than their non-thienyl counterparts .

Neurotransmitter Interaction

Research has also evaluated the role of this compound in modulating neurotransmitter systems:

  • GABA Uptake Inhibition : A study focused on azetidine derivatives found that certain compounds exhibited inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Specifically, derivatives substituted at the 2-position showed IC50 values as low as 2.01μM2.01\,\mu M for GAT-1 transporters . This suggests potential applications in treating neurological disorders by enhancing GABAergic transmission.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

  • Cancer Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast cancer). The results indicated that at higher concentrations (around 36μM36\,\mu M), it exhibited cytotoxic effects .
  • IC50 Values : The IC50 values for various azetidine derivatives were reported to be in the range of 0.6317μM0.63-17\,\mu M, indicating a promising potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antibacterial Efficacy : A comparative analysis of thienyl-substituted azetidines showed that compounds with a para-chloro substitution alongside the thienyl group displayed significantly enhanced antibacterial activity against multiple strains of bacteria .
  • Neuropharmacological Effects : In a study examining the effects on GABA transporters, compounds featuring the thienyl group were found to selectively inhibit GABA uptake, suggesting their potential as therapeutic agents in anxiety and seizure disorders .
  • Cytotoxicity Profiles : Research involving various azetidine derivatives demonstrated that those with thienyl substitutions had varying cytotoxic profiles across different cancer cell lines, indicating selective toxicity that could be leveraged for targeted cancer therapies .

Q & A

Q. How can researchers address reproducibility challenges in azetidine derivative synthesis?

  • Methodological Answer: Document reaction parameters rigorously (e.g., humidity, catalyst lot numbers). Use high-purity reagents (≥99%) and standardized workup protocols. Collaborative validation via platforms like Zenodo ensures data transparency. Cross-check spectral data with public databases (e.g., NMRShiftDB) .

Preparation Methods

Nucleophilic Substitution Using 3-Aminoazetidines

One of the primary methods for synthesizing this compound involves the nucleophilic substitution of azetidine derivatives with thiophene-containing electrophiles. According to a patent (WO2000063168A1), 3-aminoazetidines can be prepared with improved yields and scope, which then serve as nucleophiles to displace leaving groups on heteroaromatic nuclei such as thiophene derivatives. This method benefits from enhanced yields (up to 64%) and allows access to a variety of azetidine derivatives, facilitating medicinal chemistry applications.

Typical procedure highlights:

  • Starting from N-t-butyl-O-trimethylsilylazetidine, deprotection and subsequent nucleophilic substitution with a 2-thienyl electrophile under reflux conditions.

  • Use of bases such as triethylamine and solvents like acetonitrile or methylene chloride.

  • Purification via silica gel chromatography or crystallization from suitable solvents.

Step Reagents/Conditions Outcome/Yield Notes
Deprotection 3 M HCl, room temperature, 1 hour White crystalline solid, 64% yield Removal of silyl protecting group
Nucleophilic substitution Base (e.g., triethylamine), MeCN, reflux 12 h Target azetidine derivative Efficient displacement on heteroaryl electrophile
Purification Silica gel chromatography, 50:50 ethyl acetate:hexanes Pure product, ~78% yield Removal of impurities

Reductive Cyclisation of Haloalkyl Imines

A widely studied synthetic route to azetidines, including substituted derivatives, is the reductive cyclisation of γ-haloalkyl imines. This method involves the formation of an imine intermediate from a haloalkyl ketone and an amine, followed by reduction with sodium borohydride to induce intramolecular cyclisation forming the azetidine ring.

For this compound, the corresponding 2-thienyl-substituted imine can be synthesized and subjected to reductive cyclisation under reflux in methanol.

Step Reagents/Conditions Outcome/Yield Notes
Imine formation 2-(2-Thienyl)haloalkyl ketone + amine, room temperature Imine intermediate Formation of precursor for cyclisation
Reductive cyclisation NaBH4, methanol, reflux, 12-24 h Azetidine derivative, moderate to high yield Intramolecular SN2-like ring closure
Purification Column chromatography or recrystallization Pure azetidine Avoids isomerization side reactions

This route provides moderate to excellent yields (typically 60-85%), but care must be taken to avoid side reactions such as aziridine formation or ring isomerization to pyrrolidines.

[2+2] Cycloaddition of 2-Aminomalonate Derivatives

An alternative and efficient approach involves a [2+2]-cycloaddition reaction between amide-protected 2-aminomalonates and chalcones or other α,β-unsaturated ketones. This method can be adapted to introduce a 2-thienyl substituent by using 2-thienyl-substituted chalcones.

Step Reagents/Conditions Outcome/Yield Notes
Michael addition 2-Aminomalonate derivative + 2-thienyl chalcone, room temperature Michael adduct intermediate Catalyzed by ammonium salts for higher yield
Oxidative cyclisation Mild oxidant, room temperature Azetidine derivative, 46-75% yield High diastereoselectivity (>95:5 anti:syn)

This method is advantageous for synthesizing highly functionalized azetidines with stereochemical control and moderate to good yields.

Microwave-Assisted Cyclization

Recent advances include microwave-assisted synthesis of azetidines, which significantly reduce reaction times and improve yields. For example, microwave irradiation of suitable amino alcohol precursors can promote intramolecular cyclization to form azetidine rings efficiently.

Step Reagents/Conditions Outcome/Yield Notes
Microwave irradiation Amino alcohol precursor, toluene, 110 °C, scaled tube Azetidine derivative, up to 77% yield Rapid and efficient cyclization

This method may be adapted for this compound by selecting appropriate thienyl-substituted amino alcohols.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Nucleophilic substitution 3-Aminoazetidines, 2-thienyl electrophiles, base, reflux 60-78 High yield, broad substrate scope Requires preparation of aminoazetidines
Reductive cyclisation of imines γ-Haloalkyl imines, NaBH4, reflux in MeOH 60-85 Straightforward, good yields Possible side reactions, longer reaction times
[2+2] Cycloaddition 2-Aminomalonates, 2-thienyl chalcones, catalysts 46-75 Stereoselective, functionalized products Moderate yields, multi-step process
Microwave-assisted cyclization Amino alcohols, microwave irradiation Up to 77 Fast, efficient Requires specialized equipment

Research Findings and Notes

  • The improved process described in WO2000063168A1 enhances azetidine yields and scope, allowing easier access to this compound and analogs.

  • Reductive cyclisation methods, while effective, may suffer from isomerization side reactions; the use of mild conditions and careful purification is critical.

  • The electronic nature of the 2-thienyl substituent can influence reaction outcomes, especially in cycloaddition methods, where electron-withdrawing or donating groups affect yields.

  • Microwave-assisted synthesis offers promising rapid routes but requires optimization for specific substrates like this compound.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Thienyl)azetidine
Reactant of Route 2
2-(2-Thienyl)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.